(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. .Molecular Structure Analysis
Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the mechanism, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Herbicidal Activity
Compounds with fluorine-containing phenyl groups have been shown to possess moderate to good herbicidal activities. The presence of a fluorophenyl group in your compound might suggest potential herbicidal properties .
Antiviral Activity
Indole derivatives, which share structural similarities with your compound, have been reported to have anti-HIV activities through molecular docking studies .
Analgesic and Anti-inflammatory Activities
Thiazole derivatives have demonstrated significant analgesic and anti-inflammatory activities in pharmacological studies .
Antitumor and Cytotoxic Activity
Some thiazole derivatives have shown potent effects on human tumor cell lines, suggesting that your compound may also have potential as an antitumor agent .
Antimicrobial Activity
Thiazole derivatives have been screened for their antimicrobial activities against various bacterial and fungal strains, indicating possible antimicrobial applications for your compound .
Anticancer Drug Resistance
Efforts to combat antimicrobial and anticancer drug resistance have led to the study of thiazole derivatives, which could imply that your compound may contribute to this field as well .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S/c1-13-10-16(22-26-13)19(25)24-8-6-23(7-9-24)11-18-21-17(12-27-18)14-2-4-15(20)5-3-14/h2-5,10,12H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFJMEQMVQWXGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone |
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